

# 5,7-Difluoroquinoline molecular weight and formula

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## Compound of Interest

Compound Name: 5,7-Difluoroquinoline

Cat. No.: B1304923

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## Technical Data Sheet: 5,7-Difluoroquinoline

This document provides core physicochemical properties of **5,7-Difluoroquinoline**, a fluorinated heterocyclic compound relevant in medicinal chemistry and materials science. The data herein is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

## Molecular Identity and Properties

**5,7-Difluoroquinoline** is a derivative of quinoline with fluorine substituents at the 5th and 7th positions. These substitutions significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in chemical research.

The fundamental molecular formula and weight are crucial for stoichiometric calculations in synthesis and for characterization via mass spectrometry. The table below summarizes these key identifiers for **5,7-Difluoroquinoline**.

Identifier	Value	Reference
Chemical Formula	C <sub>9</sub> H <sub>5</sub> F <sub>2</sub> N	[1][2]
Molecular Weight	165.14 g/mol	[1][2]
CAS Number	34522-72-0	[2]

## Structural Representation

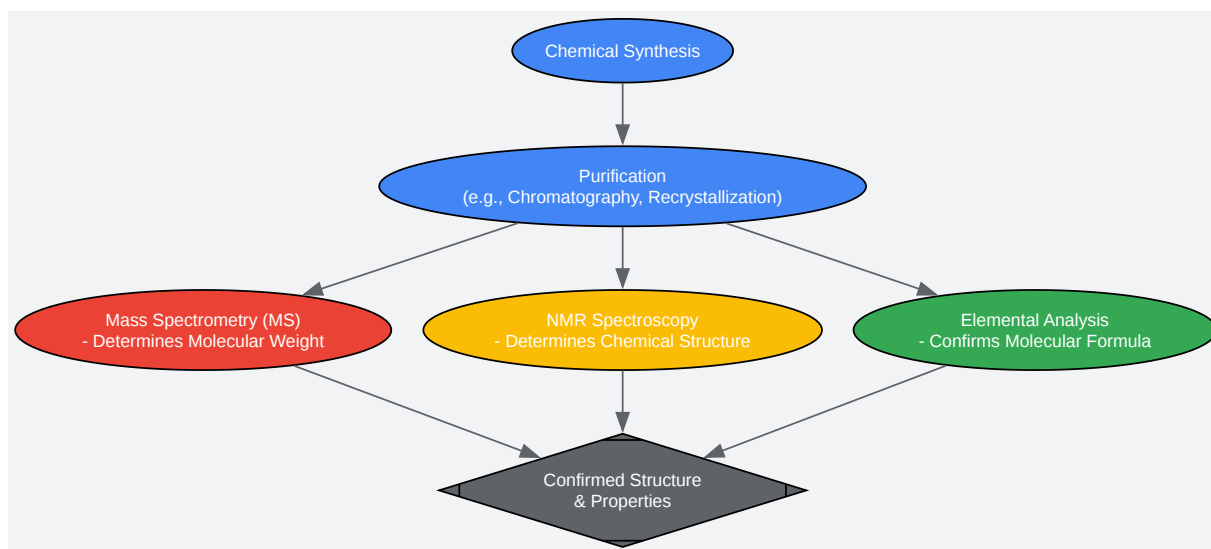
A visual representation of the molecular structure is essential for understanding its chemical reactivity and steric profile. The following diagram illustrates the two-dimensional structure of **5,7-Difluoroquinoline**.

2D Structure of **5,7-Difluoroquinoline**

## Methodological Considerations

The determination of the molecular weight and formula of a novel or known compound is a standard procedure in chemical analysis.

The logical flow for characterizing a chemical entity like **5,7-Difluoroquinoline** typically involves synthesis followed by purification and structural elucidation. The diagram below outlines a generalized workflow.



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Generalized workflow for chemical characterization.

Objective: To experimentally verify the molecular weight of **5,7-Difluoroquinoline**.

Methodology: Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of the purified compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
- **Ionization:** The sample is introduced into the mass spectrometer and ionized. Common techniques include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical

Ionization (APCI), which are "soft" ionization methods that minimize fragmentation.

- Mass Analysis: The ionized molecules (molecular ions) are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).
- Detection: The detector records the abundance of ions at each  $m/z$  value.
- Data Interpretation: The resulting mass spectrum will show a peak corresponding to the molecular ion  $[M+H]^+$  or  $[M]^+$ . For **5,7-Difluoroquinoline**, a prominent peak would be expected at an  $m/z$  value corresponding to its molecular weight (165.14). High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing a highly accurate mass measurement.

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## References

- 1. 5,7-Difluoroquinoline | C<sub>9</sub>H<sub>5</sub>F<sub>2</sub>N | CID 3015686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
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